![molecular formula C24H30ClN3O B010764 N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride CAS No. 102820-99-5](/img/structure/B10764.png)
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride, commonly known as BRL-15572, is a chemical compound that belongs to the class of oxazoline derivatives. It has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission.
Wirkmechanismus
BRL-15572 exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily located in the mesolimbic and mesocortical regions of the brain. It has been implicated in the regulation of various physiological processes such as reward, motivation, and cognition. By blocking the dopamine D3 receptor, BRL-15572 reduces the release of dopamine in these regions, thereby modulating the activity of the dopaminergic system.
Biochemical and Physiological Effects
BRL-15572 has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. This modulation of the dopaminergic system has been implicated in the potential therapeutic applications of BRL-15572 in the treatment of various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BRL-15572 is its selective antagonist activity towards the dopamine D3 receptor. This allows for the specific modulation of the dopaminergic system without affecting other neurotransmitter systems. However, one of the limitations of BRL-15572 is its hydrophilic nature, which can limit its ability to penetrate the blood-brain barrier. This can make it difficult to achieve therapeutic concentrations of the compound in the brain.
Zukünftige Richtungen
There are several potential future directions for the study of BRL-15572. One area of research could be the development of more potent and selective antagonists of the dopamine D3 receptor. Another potential direction could be the investigation of the potential therapeutic applications of BRL-15572 in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, the development of more effective methods for delivering BRL-15572 to the brain could also be an area of future research.
Synthesemethoden
The synthesis of BRL-15572 involves the condensation of 3-(4-bromobenzyl)-1,2-oxazole-5-carboxylic acid with 3-piperidin-1-ylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to exhibit selective antagonist activity towards the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as movement, motivation, reward, and cognition.
Eigenschaften
CAS-Nummer |
102820-99-5 |
---|---|
Molekularformel |
C24H30ClN3O |
Molekulargewicht |
412 g/mol |
IUPAC-Name |
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine;hydrochloride |
InChI |
InChI=1S/C24H29N3O.ClH/c1-4-11-21(12-5-1)20-27(18-10-17-26-15-8-3-9-16-26)24-19-23(25-28-24)22-13-6-2-7-14-22;/h1-2,4-7,11-14,19H,3,8-10,15-18,20H2;1H |
InChI-Schlüssel |
WAQHCSUWLOLSTH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CCN(CC1)CCCN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.Cl |
Andere CAS-Nummern |
102820-99-5 |
Synonyme |
5-(N-benzyl-N(3-piperidinopropyl))amino-3-phenylisoxazole HCl MLV 208 MLV-208 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.